molecular formula C13H17NO4 B1337925 (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid CAS No. 38658-15-0

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid

Cat. No.: B1337925
CAS No.: 38658-15-0
M. Wt: 251.28 g/mol
InChI Key: UQLRAAASUFVOLL-NSHDSACASA-N
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Description

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a benzyloxy group, and a keto group on a hexanoic acid backbone

Scientific Research Applications

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein synthesis.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is a derivative of lysine , an essential amino acid involved in protein synthesis. Therefore, it may interact with proteins or enzymes that recognize or process lysine.

Mode of Action

As a lysine derivative , it might interact with its targets in a similar way to lysine. Lysine is known to form covalent bonds with other molecules, which could lead to changes in the structure or function of the target molecule.

Pharmacokinetics

As a lysine derivative , it might share similar pharmacokinetic properties with lysine. Lysine is typically well-absorbed in the gut and distributed throughout the body, where it is incorporated into proteins. Any excess lysine is metabolized in the liver and excreted in the urine.

Result of Action

As a lysine derivative , it might influence protein structure and function, potentially affecting cellular processes where these proteins are involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can affect the stability and activity of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid . .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a suitable protecting group such as a carbamate.

    Formation of the Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, often using benzyl bromide and a base.

    Oxidation: The keto group is introduced via oxidation of the corresponding alcohol using an oxidizing agent like pyridinium chlorochromate (PCC).

    Deprotection: The protecting group on the amino group is removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxyhexanoic acid derivatives.

    Substitution: N-substituted amino acid derivatives.

Comparison with Similar Compounds

    (S)-2-Amino-6-hydroxyhexanoic acid: Lacks the benzyloxy group, making it less hydrophobic.

    (S)-2-Amino-6-oxohexanoic acid: Lacks the benzyloxy group, affecting its reactivity and interactions.

    (S)-2-Amino-6-(methoxy)-6-oxohexanoic acid: Contains a methoxy group instead of a benzyloxy group, altering its electronic properties.

Uniqueness: (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid is unique due to the presence of the benzyloxy group, which enhances its hydrophobicity and allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2S)-2-amino-6-oxo-6-phenylmethoxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c14-11(13(16)17)7-4-8-12(15)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLRAAASUFVOLL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454738
Record name (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38658-15-0
Record name (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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